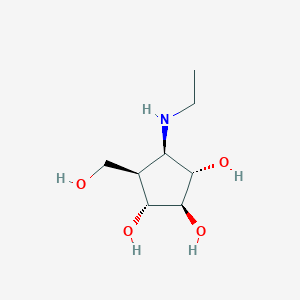
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol is a complex organic compound characterized by a cyclopentane ring with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol likely involves multiple steps, including:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the ethylamino group through reductive amination or nucleophilic substitution.
Hydroxymethylation: Addition of a hydroxymethyl group using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production would involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, high-pressure conditions, and advanced catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound’s structure suggests potential interactions with biological molecules, making it useful in biochemical research.
Medicine
Drug development: The presence of multiple functional groups makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material science:
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
Functional group diversity: The combination of hydroxyl, amino, and ethyl groups in a single molecule is relatively unique.
The specific arrangement of functional groups may confer unique properties, making it valuable in various fields.
Propriétés
Formule moléculaire |
C8H17NO4 |
|---|---|
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-9-5-4(3-10)6(11)8(13)7(5)12/h4-13H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
Clé InChI |
AAIVEZRVVOCFHJ-SHGPDSBTSA-N |
SMILES isomérique |
CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO |
SMILES canonique |
CCNC1C(C(C(C1O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


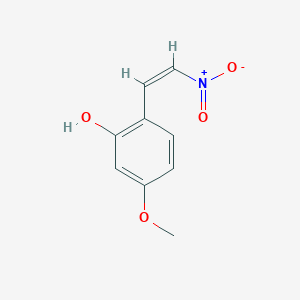
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
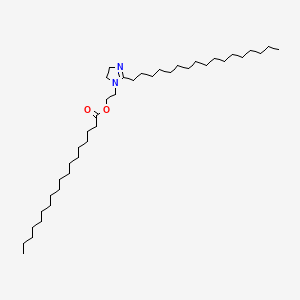



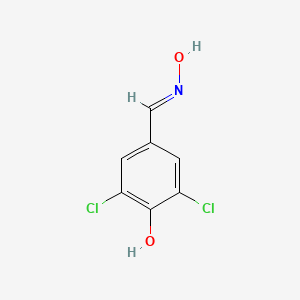
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
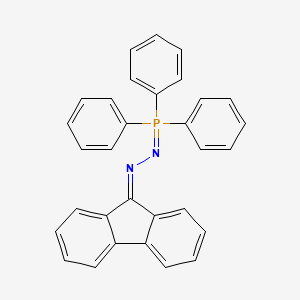

![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
